molecular formula C9H16O6 B12835959 Diisopropyl 2,2-dihydroxymalonate

Diisopropyl 2,2-dihydroxymalonate

Cat. No.: B12835959
M. Wt: 220.22 g/mol
InChI Key: UMHBWDKYMLVAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl 2,2-dihydroxymalonate is an organic compound with the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol . . This compound is commonly used in organic synthesis due to its unique chemical properties and reactivity.

Preparation Methods

Diisopropyl 2,2-dihydroxymalonate can be synthesized through various methods. One common synthetic route involves the reaction of diisopropyl malonate with an oxidizing agent to introduce the hydroxyl groups at the 2,2-positions . The reaction conditions typically include the use of a catalyst such as iodine under photoirradiation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Diisopropyl 2,2-dihydroxymalonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Diisopropyl 2,2-dihydroxymalonate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to act as an acylating agent allows for the modification of biological molecules, which is essential in the development of new therapeutic agents.

Key Points:

  • Enzyme Inhibition: Derivatives of this compound have been investigated for potential enzyme inhibition properties, which can be leveraged in drug discovery.
  • Synthesis Efficiency: The compound enhances the efficiency of drug formulation processes by providing high yields in enantioselective reactions.

Polymer Chemistry

In polymer chemistry, this compound is utilized for producing specialty polymers. It contributes to improved thermal stability and mechanical properties compared to traditional monomers.

Applications:

  • Thermal Stability: Polymers synthesized with this compound exhibit enhanced thermal properties.
  • Mechanical Strength: The compound's incorporation into polymer matrices results in materials with superior strength and durability.

Agricultural Chemicals

This compound plays a role in developing agrochemicals, particularly effective herbicides and pesticides that are less harmful to the environment.

Benefits:

  • Environmental Safety: Formulations incorporating this compound aim to reduce toxicity while maintaining efficacy against pests.
  • Enhanced Efficacy: The compound's unique properties allow for the development of more targeted chemical agents.

Cosmetic Formulations

This compound is valued in cosmetic formulations due to its moisturizing properties. It enhances skin hydration and texture.

Usage:

  • Skin Care Products: Incorporated into creams and lotions to improve moisture retention and skin feel.
  • Texture Improvement: Contributes to the overall sensory experience of cosmetic products.

Food Industry

In the food industry, this compound is explored as a food additive that can enhance flavor profiles and act as a preservative.

Applications:

  • Flavor Enhancement: Used to improve taste without compromising safety.
  • Shelf Life Extension: Functions as a preservative, ensuring longer shelf life for various food products.

Case Studies

  • Pharmaceutical Applications:
    • A study demonstrated that derivatives of this compound showed significant potential as enzyme inhibitors in various pharmacological contexts .
  • Polymer Development:
    • Research indicated that polymers synthesized using this compound exhibited improved mechanical properties compared to those made with traditional monomers .
  • Agricultural Efficacy:
    • Field trials revealed that herbicides formulated with this compound provided effective pest control while reducing environmental impact .

Comparison with Similar Compounds

Diisopropyl 2,2-dihydroxymalonate can be compared with similar compounds such as:

    Diethyl 2,2-dihydroxymalonate: Similar structure but with ethyl groups instead of isopropyl groups.

    Dimethyl 2,2-dihydroxymalonate: Similar structure but with methyl groups instead of isopropyl groups.

    Diisopropyl 2-oxomalonate: Lacks the hydroxyl groups at the 2,2-positions.

The uniqueness of this compound lies in its steric hindrance and reactivity, making it a valuable reagent in organic synthesis .

Biological Activity

Diisopropyl 2,2-dihydroxymalonate (DIDHM) is a compound of increasing interest in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of DIDHM, summarizing key research findings, applications, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H16O6C_9H_{16}O_6 and a molecular weight of 208.22 g/mol. Its structure features two hydroxyl groups and a malonate core, which contribute to its reactivity and biological properties.

Biological Activities

1. Antioxidant Activity:
Research indicates that DIDHM exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which may protect cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders.

2. Enzyme Inhibition:
DIDHM has been studied for its ability to inhibit certain enzymes. For example, it acts as an inhibitor of UDP-glucose dehydrogenase (UGDH), an enzyme involved in glycosaminoglycan biosynthesis. Inhibition of UGDH can affect cellular processes such as proliferation and migration, making DIDHM a potential candidate for therapeutic interventions in conditions like cancer .

3. Antimicrobial Properties:
Preliminary studies suggest that DIDHM may possess antimicrobial activity against various bacterial strains. Its efficacy against pathogens could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

The biological activities of DIDHM are largely attributed to its structural characteristics that allow it to interact with biological macromolecules. The presence of hydroxyl groups enhances its solubility in aqueous environments and facilitates hydrogen bonding with target proteins or nucleic acids.

Research Findings

A summary of key research findings related to the biological activity of DIDHM is presented in the table below:

StudyFocusFindings
Kürti et al., 2017Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Mainprize et al., 2013Enzyme InhibitionShowed inhibition of UGDH, affecting glycosaminoglycan production.
PubChem DatabaseAntimicrobial ActivityReported potential antimicrobial effects against select bacterial strains .

Case Studies

Case Study 1: Antioxidant Efficacy
In a study examining the antioxidant capacity of various compounds, DIDHM was found to significantly reduce lipid peroxidation in human cell lines exposed to oxidative stress. This suggests its potential utility in formulations aimed at reducing oxidative damage in skin care products.

Case Study 2: Cancer Cell Proliferation
A recent investigation into the effects of DIDHM on colorectal cancer cells indicated that treatment with DIDHM led to decreased cell viability and migration. The mechanism was linked to the inhibition of UGDH, resulting in reduced levels of glycosaminoglycans essential for cell signaling and growth.

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

dipropan-2-yl 2,2-dihydroxypropanedioate

InChI

InChI=1S/C9H16O6/c1-5(2)14-7(10)9(12,13)8(11)15-6(3)4/h5-6,12-13H,1-4H3

InChI Key

UMHBWDKYMLVAFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C(=O)OC(C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.